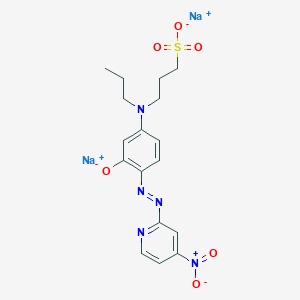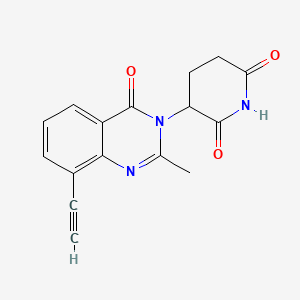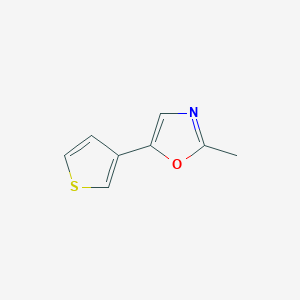
2-Methyl-5-(3-thienyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(3-thienyl)oxazole is a heterocyclic compound that features both an oxazole ring and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-thienyl)oxazole can be achieved through several methods. One common approach involves the Erlenmeyer-Plöchl azlactone synthesis, which is a classical method for preparing oxazole derivatives . This method typically involves the condensation of an amino acid with an aldehyde and an isocyanide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(3-thienyl)oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the oxazole or thiophene rings .
Applications De Recherche Scientifique
2-Methyl-5-(3-thienyl)oxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(3-thienyl)oxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact mechanism can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Thienyl)oxazole: Lacks the methyl group at the 2-position.
5-(3-Thienyl)oxazole: Lacks the methyl group at the 2-position.
2-Methyl-5-phenyl-oxazole: Contains a phenyl group instead of a thiophene ring.
Uniqueness
2-Methyl-5-(3-thienyl)oxazole is unique due to the presence of both the oxazole and thiophene rings, which confer distinct electronic and steric properties. This combination makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and other advanced materials .
Propriétés
Formule moléculaire |
C8H7NOS |
|---|---|
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
2-methyl-5-thiophen-3-yl-1,3-oxazole |
InChI |
InChI=1S/C8H7NOS/c1-6-9-4-8(10-6)7-2-3-11-5-7/h2-5H,1H3 |
Clé InChI |
JMXWMBBYJBJLGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(O1)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


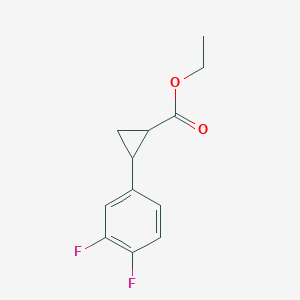
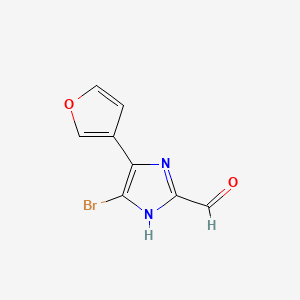
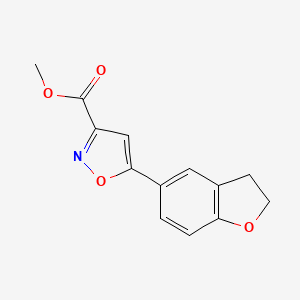
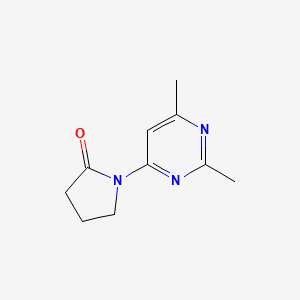
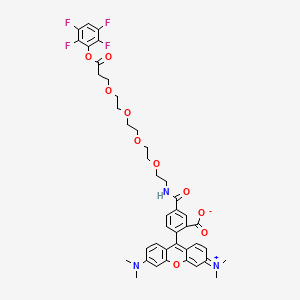
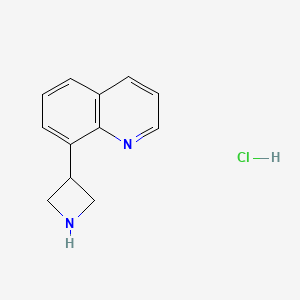
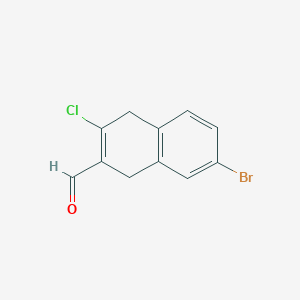
![7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710322.png)

![2-[4-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13710334.png)
